3-[(3-Bromophenoxy)methyl]-4-methoxybenzaldehyde
CAS No.: 438218-36-1
Cat. No.: VC21479771
Molecular Formula: C15H13BrO3
Molecular Weight: 321.16g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 438218-36-1 |
|---|---|
| Molecular Formula | C15H13BrO3 |
| Molecular Weight | 321.16g/mol |
| IUPAC Name | 3-[(3-bromophenoxy)methyl]-4-methoxybenzaldehyde |
| Standard InChI | InChI=1S/C15H13BrO3/c1-18-15-6-5-11(9-17)7-12(15)10-19-14-4-2-3-13(16)8-14/h2-9H,10H2,1H3 |
| Standard InChI Key | CGMXBLWHOPUGIT-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C=O)COC2=CC(=CC=C2)Br |
| Canonical SMILES | COC1=C(C=C(C=C1)C=O)COC2=CC(=CC=C2)Br |
Introduction
Chemical Overview
1.1 Identification and Structure
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Chemical Name: 3-[(3-Bromophenoxy)methyl]-4-methoxybenzaldehyde
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CAS Number: 438218-36-1
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Molecular Formula: C15H13BrO3
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Molecular Weight: 321.16 g/mol
The compound features a benzaldehyde structure with a bromophenoxy group and a methoxy group attached to the aromatic ring. The molecular structure can be represented as follows:
Synthesis
2.1 Synthetic Route
The synthesis of 3-[(3-Bromophenoxy)methyl]-4-methoxybenzaldehyde can be achieved through the following method:
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Reagents:
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3-bromophenol
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4-methoxybenzyl chloride
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Potassium carbonate (base)
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Dimethylformamide (solvent)
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Procedure:
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Mix 3-bromophenol with 4-methoxybenzyl chloride in dimethylformamide.
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Add potassium carbonate as a base.
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Heat the mixture under reflux conditions to facilitate nucleophilic substitution, where the bromine atom in 3-bromophenol is replaced by the 4-methoxybenzyl group.
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Purify the resulting product through recrystallization or column chromatography.
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Applications
4.1 Research and Industrial Uses
3-[(3-Bromophenoxy)methyl]-4-methoxybenzaldehyde has several notable applications:
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Medicinal Chemistry: It may serve as a precursor for synthesizing biologically active compounds.
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Materials Science: Utilized in developing new materials due to its unique structural properties.
Research Findings
Recent studies have highlighted the potential of this compound in various synthetic pathways:
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Synthesis of Novel Compounds: It has been used as a starting material in the asymmetric synthesis of β-hydroxy-α-amino acid derivatives via Mukaiyama aldol reactions.
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Biological Activity: Investigations into its biological properties are ongoing, focusing on its efficacy as an antimicrobial agent.
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